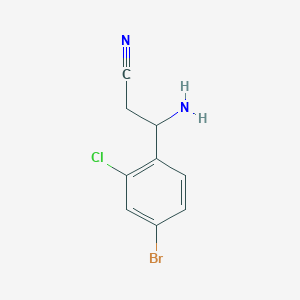
3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8BrClN2 and a molecular weight of 259.53 g/mol . This compound is characterized by the presence of an amino group, a bromo group, and a chloro group attached to a phenyl ring, along with a nitrile group on the propanenitrile chain. It is used primarily in research settings and has various applications in chemistry and biology.
Métodos De Preparación
The synthesis of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzaldehyde and malononitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the intermediate compound.
Cyclization and Amination: The intermediate undergoes cyclization followed by amination to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile can be compared with similar compounds such as:
3-Amino-3-(2-bromo-4-chlorophenyl)propanenitrile: Similar structure but different positions of the bromo and chloro groups.
3-Amino-3-(4-chlorophenyl)propanenitrile: Lacks the bromo group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8BrClN2 |
|---|---|
Peso molecular |
259.53 g/mol |
Nombre IUPAC |
3-amino-3-(4-bromo-2-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2 |
Clave InChI |
IBYVTQKCQQFBPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Cl)C(CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















